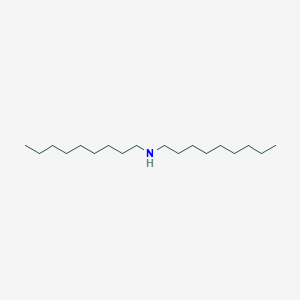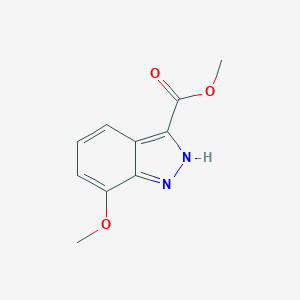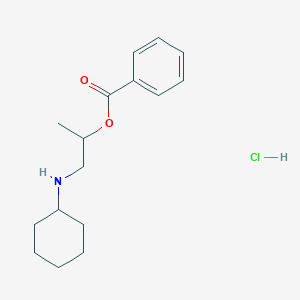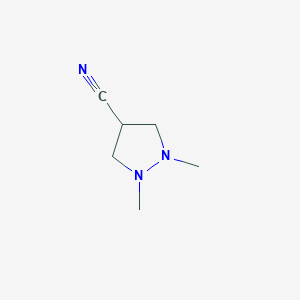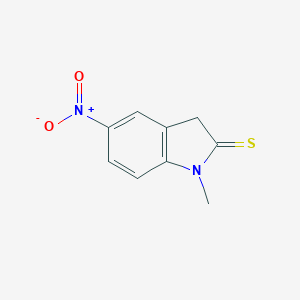
1-Methyl-5-nitro-2-indolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 220.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-2-indolinethione is not fully understood, but studies have suggested that it may interact with sulfhydryl groups in proteins and enzymes. This interaction may lead to changes in protein conformation and function, which could explain its potential use as a fluorescent probe and photosensitizer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methyl-5-nitro-2-indolinethione can induce oxidative stress in cells, which may contribute to its potential use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-5-nitro-2-indolinethione in lab experiments is its high solubility in organic solvents, which makes it easy to work with in various applications. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.
Direcciones Futuras
There are several future directions for research on 1-Methyl-5-nitro-2-indolinethione. One area of interest is its potential use in the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and potential use in photodynamic therapy. Finally, more research is needed to explore its potential use in organic electronics and other technological applications.
In conclusion, 1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
1-Methyl-5-nitro-2-indolinethione can be synthesized using various methods, including the reaction of 5-nitro-2-indolinone with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-nitro-2-indolinone with dimethyl sulfate in the presence of a base such as sodium hydride. These methods have been used to synthesize 1-Methyl-5-nitro-2-indolinethione with high yields and purity.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-2-indolinethione has been studied for its potential use in various scientific applications. One study investigated its use as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes.
Propiedades
Número CAS |
156136-71-9 |
|---|---|
Nombre del producto |
1-Methyl-5-nitro-2-indolinethione |
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-methyl-5-nitro-3H-indole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3 |
Clave InChI |
UUWSVJZUKCLPSM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Sinónimos |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



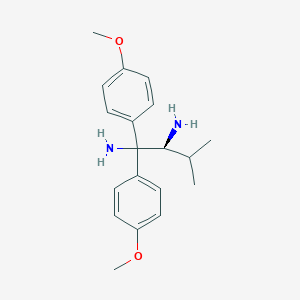
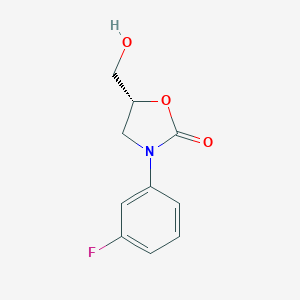
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
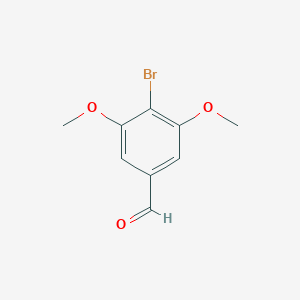
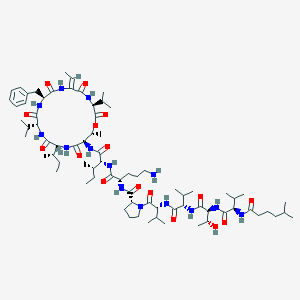
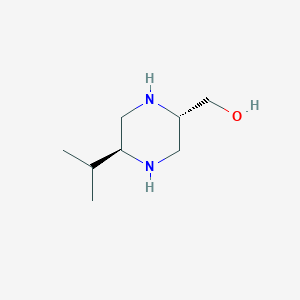
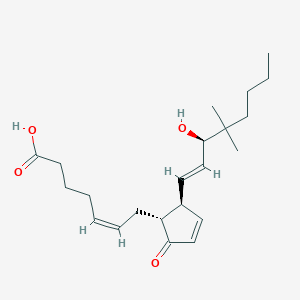
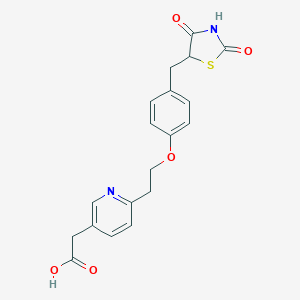
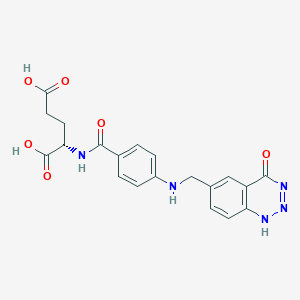
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
